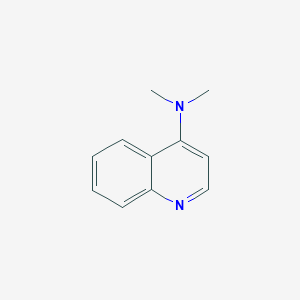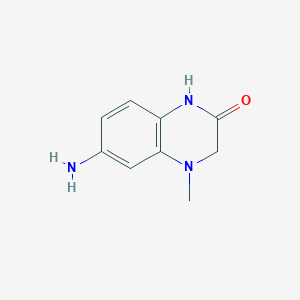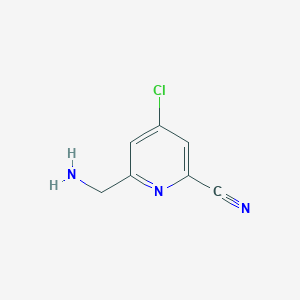
7-Chloro-6-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate can lead to the formation of the desired indazole structure. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-6-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of functionalized indazoles .
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-methyl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals for treating various diseases.
Industry: It can be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-methyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-1H-indazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Chloro-1H-indazole: Similar structure but without the methyl group, leading to different chemical properties.
6-Chloro-1H-indazole: Chlorine is positioned differently, which can influence its chemical behavior and applications.
Uniqueness: 7-Chloro-6-methyl-1H-indazole is unique due to the presence of both chlorine and methyl groups, which can enhance its reactivity and potential biological activities. This dual substitution pattern makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7ClN2 |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
7-chloro-6-methyl-1H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
YCPYEDLWMQOMMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=NN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)






![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)

![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)

